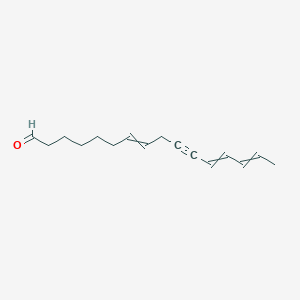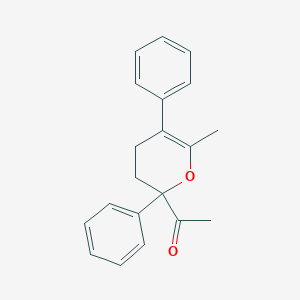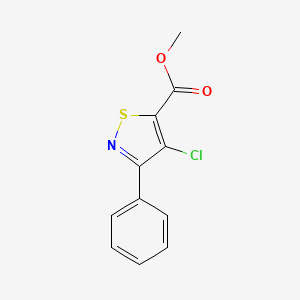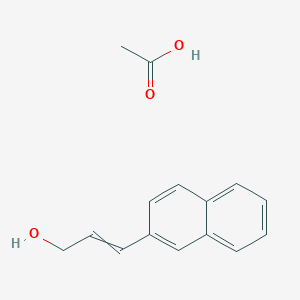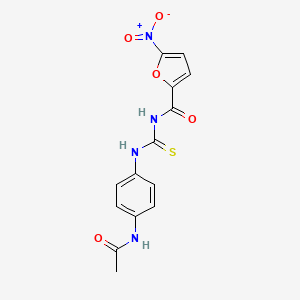
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a thiocarbamoyl group, which can enhance its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-acetamidophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反应分析
Types of Reactions
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiocarbamoyl derivatives.
科学研究应用
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The thiocarbamoyl group can interact with proteins and enzymes, potentially inhibiting their function. These combined effects contribute to the compound’s antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- N-(4-Acetamidophenyl)-2-chloroacetamide
- N-(4-Acetamidophenyl)-2-bromoacetamide
- N-(4-Acetamidophenyl)-2-iodoacetamide
Uniqueness
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran and thiocarbamoyl groups. This combination enhances its reactivity and biological activity compared to similar compounds that lack one of these functional groups. The nitrofuran moiety provides antimicrobial properties, while the thiocarbamoyl group can enhance interactions with biological targets, making it a promising candidate for further research and development.
属性
CAS 编号 |
117457-85-9 |
|---|---|
分子式 |
C14H12N4O5S |
分子量 |
348.34 g/mol |
IUPAC 名称 |
N-[(4-acetamidophenyl)carbamothioyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8(19)15-9-2-4-10(5-3-9)16-14(24)17-13(20)11-6-7-12(23-11)18(21)22/h2-7H,1H3,(H,15,19)(H2,16,17,20,24) |
InChI 键 |
RYJWEXGZEXBIDL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


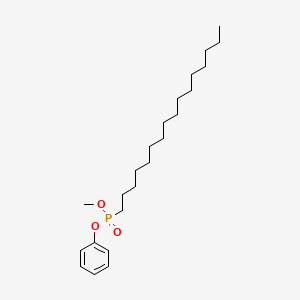
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
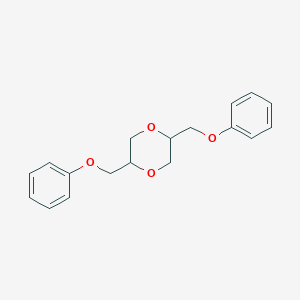
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
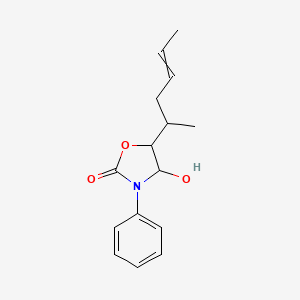
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
